molecular formula C4H7ClF3NO B1428529 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride CAS No. 1268883-21-1

3-(Trifluoromethyl)oxetan-3-amine Hydrochloride

Cat. No. B1428529
M. Wt: 177.55 g/mol
InChI Key: WBMPNWAJZXILJR-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)oxetan-3-amine Hydrochloride is a chemical compound with the CAS Number: 1268883-21-1. It has a molecular weight of 177.55 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride is C4H7ClF3NO . The InChI code for the compound is 1S/C4H6F3NO.ClH/c5-4(6,7)3(8)1-9-2-3;/h1-2,8H2;1H .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)oxetan-3-amine Hydrochloride is a solid compound . It has a molecular weight of 177.55 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

    Synthesis and Reactivity

    • Field : Organic Chemistry
    • Application : Oxetane derivatives are used in the synthesis of new compounds. They are particularly useful because of their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .
    • Methods : The synthesis of oxetane derivatives often involves strategies for the preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
    • Results : These methods have led to numerous studies into the synthesis of new oxetane derivatives, concentrating on advances in the last five years up to the end of 2015 .

    Medicinal Chemistry

    • Field : Medicinal Chemistry
    • Application : Oxetanes are used in medicinal chemistry, with oxetane derivatives appearing in recent patents for medicinal chemistry applications .
    • Methods : The use of oxetanes in medicinal chemistry often involves the synthesis of oxetane derivatives from oxetane-containing building blocks .
    • Results : The use of oxetanes in medicinal chemistry has led to the development of new drugs and treatments .

    Energetic Materials Chemistry

    • Field : Energetic Materials Chemistry
    • Application : 3-Oximinooxetane is an important and general precursor for 3-nitrooxetane, 3,3-dinitrooxetane, and 3-aminooxetane, which are currently only accessible via multiple steps starting from oxetan-3-ol .
    • Methods : The synthesis of these compounds involves the reduction of the oxime group, oxidation with peroxy acids, and tandem oxidation-nitration reactions .
    • Results : The utility of 3-oximinooxetane as a valuable starting material is further supported by the commercial availability of these compounds .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and wearing proper protective equipment .

properties

IUPAC Name

3-(trifluoromethyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO.ClH/c5-4(6,7)3(8)1-9-2-3;/h1-2,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMPNWAJZXILJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)oxetan-3-amine Hydrochloride

Synthesis routes and methods

Procedure details

2-Methyl-N-(3-(trifluoromethyl)oxetan-3-yl)propane-2-sulfinamide (52 mg, 0.212 mmol) was dissolved in methanol (1 mL). The solution was cooled down at ice-water bath and added slowly 4 N HCl in dioxane (240 μL, 0.954 mmol). The mixture was warmed to room temperature, stirred for 5 h, then concentrated. The solid was washed with ether twice then dried in vacuo to give the title compound (27 mg).
Name
2-Methyl-N-(3-(trifluoromethyl)oxetan-3-yl)propane-2-sulfinamide
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
240 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Trifluoromethyl)oxetan-3-amine Hydrochloride
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3-(Trifluoromethyl)oxetan-3-amine Hydrochloride
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3-(Trifluoromethyl)oxetan-3-amine Hydrochloride
Reactant of Route 6
3-(Trifluoromethyl)oxetan-3-amine Hydrochloride

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